[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](pyridin-3-yl)methanone
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl(pyridin-3-yl)methanone
Structure: !Compound Structure
This compound combines a pyrazole ring (with a trifluoromethyl group) and a pyridine ring, making it a hybrid heterocyclic molecule. The presence of functional groups like hydroxyl and ketone suggests potential reactivity.
Preparation Methods
Synthetic Routes:
-
Pyrazole Synthesis
- One approach involves the reaction of 3-bromopyridine with ethyl trifluoroacetate to form an intermediate. Subsequent treatment with hydrazine hydrate leads to the pyrazole ring formation.
- Alternatively, cyclization of 3-bromopyridine with hydrazine hydrate in the presence of base can also yield the desired pyrazole.
-
Hydroxylation
- The hydroxyl group can be introduced via oxidation of the corresponding alkyl group (butyl) using reagents like potassium permanganate or OsO4.
Industrial Production:
- Industrial-scale synthesis typically involves the use of specialized catalysts and optimized conditions to improve yield and efficiency.
Chemical Reactions Analysis
Oxidation: The compound’s hydroxyl group can undergo oxidation to form a ketone.
Substitution: The trifluoromethyl group is susceptible to nucleophilic substitution reactions.
Common Reagents: Hydrazine hydrate, bromopyridine, trifluoroacetate, oxidizing agents.
Major Products: 3-butyl-5-(trifluoromethyl)-1H-pyrazol-1-yl(pyridin-3-yl)methanone derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Pesticide Development: Trifluoromethyl compounds often find use in agrochemicals.
Catalysis: As ligands in transition metal catalysis.
Mechanism of Action
Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole-pyridine hybrids.
Uniqueness: The trifluoromethyl group and hydroxyl-ketone combination set it apart.
Properties
Molecular Formula |
C14H16F3N3O2 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H16F3N3O2/c1-2-3-6-11-8-13(22,14(15,16)17)20(19-11)12(21)10-5-4-7-18-9-10/h4-5,7,9,22H,2-3,6,8H2,1H3 |
InChI Key |
DMSKQGMJOZXTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CN=CC=C2 |
solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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